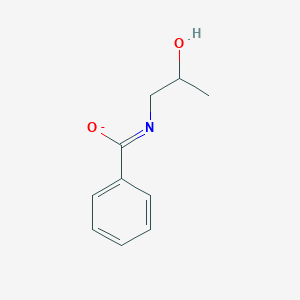
N-(2-Hydroxypropyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxypropyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidatesThey resemble imines with an oxygen atom connected to the carbon atom of the C=N double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxypropyl)benzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. . The general mechanism involves the conversion of a nitrile to an imidate ester under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Pinner reaction remains a fundamental approach. Industrial processes would likely optimize reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxypropyl)benzenecarboximidate undergoes various chemical reactions, including:
Hydrolysis: Converts the imidate to an ester.
Aminolysis: Reacts with amines to form amidines.
Rearrangement: Undergoes Chapman rearrangement to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Aminolysis: Ammonia or primary amines.
Rearrangement: Thermal conditions.
Major Products
Hydrolysis: Ester.
Aminolysis: Amidine.
Rearrangement: Amide.
Scientific Research Applications
N-(2-Hydroxypropyl)benzenecarboximidate has various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as protecting groups for alcohols.
Biology: Investigated for its interactions with proteins and potential as a drug delivery system.
Medicine: Explored for its use in polymeric drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxypropyl)benzenecarboximidate involves its role as an electrophile in various addition reactions. It can form stable complexes with proteins and other biomolecules, facilitating targeted delivery in drug delivery systems . The molecular targets and pathways involved include interactions with human serum albumin, immunoglobulin G, fibrinogen, and apolipoproteins .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxypropyl)methacrylamide: Used in drug delivery systems.
Benzyl trichloroethanimidate: Acts as a protecting group for alcohols.
Uniqueness
N-(2-Hydroxypropyl)benzenecarboximidate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form stable complexes with biomolecules. This makes it particularly valuable in drug delivery and organic synthesis.
Properties
CAS No. |
55277-94-6 |
|---|---|
Molecular Formula |
C10H12NO2- |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)benzenecarboximidate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/p-1 |
InChI Key |
HVEKOIABBLJFPQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CN=C(C1=CC=CC=C1)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















